1-Bromo-3-isopropoxy-5-vinylbenzene
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Overview
Description
1-Bromo-3-isopropoxy-5-vinylbenzene is an organic compound that belongs to the class of aromatic compounds. It features a benzene ring substituted with a bromine atom, an isopropoxy group, and a vinyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-isopropoxy-5-vinylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution and subsequent functional group transformations. One common method involves the bromination of 3-isopropoxy-5-vinylbenzene using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions, where the reaction conditions are optimized for yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-isopropoxy-5-vinylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The vinyl group can undergo oxidation to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products:
- Substitution reactions can yield various substituted benzene derivatives.
- Oxidation can produce aldehydes or carboxylic acids.
- Reduction can lead to the formation of alkanes or alcohols.
Scientific Research Applications
1-Bromo-3-isopropoxy-5-vinylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aromatic compounds.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-isopropoxy-5-vinylbenzene involves its interaction with various molecular targets and pathways. The bromine atom and the vinyl group play crucial roles in its reactivity, allowing it to participate in a wide range of chemical reactions. The isopropoxy group can influence the compound’s solubility and reactivity by providing steric hindrance and electronic effects.
Comparison with Similar Compounds
- 1-Bromo-3-methoxy-5-vinylbenzene
- 1-Bromo-3-ethoxy-5-vinylbenzene
- 1-Bromo-3-propoxy-5-vinylbenzene
Uniqueness: 1-Bromo-3-isopropoxy-5-vinylbenzene is unique due to the presence of the isopropoxy group, which provides distinct steric and electronic properties compared to its methoxy, ethoxy, and propoxy analogs. These differences can influence the compound’s reactivity and applications in various fields.
Properties
IUPAC Name |
1-bromo-3-ethenyl-5-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-4-9-5-10(12)7-11(6-9)13-8(2)3/h4-8H,1H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAJIHUNKANMGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)C=C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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